molecular formula C8H18ClNO2 B13606569 4,4-Dimethoxycyclohexan-1-aminehydrochloride

4,4-Dimethoxycyclohexan-1-aminehydrochloride

Cat. No.: B13606569
M. Wt: 195.69 g/mol
InChI Key: VUOARPRQKOGIGB-UHFFFAOYSA-N
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Description

4,4-Dimethoxycyclohexan-1-aminehydrochloride is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . It is characterized by the presence of two methoxy groups attached to a cyclohexane ring and an amine group, which is protonated to form the hydrochloride salt. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of 4,4-Dimethoxycyclohexan-1-aminehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a methoxylation reaction to introduce the methoxy groups at the 4-position.

    Amination: The methoxylated cyclohexanone is then subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4,4-Dimethoxycyclohexan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

4,4-Dimethoxycyclohexan-1-aminehydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4,4-Dimethoxycyclohexan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The methoxy groups may also play a role in stabilizing the compound’s conformation and enhancing its binding affinity .

Comparison with Similar Compounds

Similar compounds to 4,4-Dimethoxycyclohexan-1-aminehydrochloride include:

The uniqueness of this compound lies in its combination of methoxy and amine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

4,4-dimethoxycyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-10-8(11-2)5-3-7(9)4-6-8;/h7H,3-6,9H2,1-2H3;1H

InChI Key

VUOARPRQKOGIGB-UHFFFAOYSA-N

Canonical SMILES

COC1(CCC(CC1)N)OC.Cl

Origin of Product

United States

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